molecular formula C10H6N2S B13682099 1-Isothiocyanatoisoquinoline

1-Isothiocyanatoisoquinoline

Cat. No.: B13682099
M. Wt: 186.24 g/mol
InChI Key: ZBTDUJCBDLIPFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

1-Isothiocyanatoisoquinoline undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace the isothiocyanate group.

    Cyclization: It can undergo cyclization reactions to form various heterocyclic compounds.

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Isothiocyanatoisoquinoline has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isothiocyanatoisoquinoline involves its interaction with cellular proteins and enzymes. It can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This compound also affects various signaling pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

1-Isothiocyanatoisoquinoline can be compared with other isoquinoline derivatives such as:

The uniqueness of this compound lies in its specific reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C10H6N2S

Molecular Weight

186.24 g/mol

IUPAC Name

1-isothiocyanatoisoquinoline

InChI

InChI=1S/C10H6N2S/c13-7-12-10-9-4-2-1-3-8(9)5-6-11-10/h1-6H

InChI Key

ZBTDUJCBDLIPFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2N=C=S

Origin of Product

United States

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